molecular formula C14H13F2N5O3S B3397385 2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021216-25-0

2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B3397385
CAS No.: 1021216-25-0
M. Wt: 369.35 g/mol
InChI Key: INWAQUJPINZKOC-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a compound of significant interest in the fields of chemistry and medicine

Properties

IUPAC Name

2,5-difluoro-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5O3S/c1-9-18-19-13-4-5-14(20-21(9)13)24-7-6-17-25(22,23)12-8-10(15)2-3-11(12)16/h2-5,8,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWAQUJPINZKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process starts with the fluorination of a benzene ring to introduce the difluoro substituents, followed by sulfonation to form the benzenesulfonamide core. The triazole and pyridazine moieties are then constructed and connected through appropriate linkage chemistry.

Industrial Production Methods

Industrial production of this compound would involve optimizing the reaction conditions for scalability, ensuring high yields, and minimizing impurities. This often includes the use of efficient catalysts, controlled temperature, and pressure conditions, and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo a variety of chemical reactions:

  • Oxidation: : The presence of the triazole and pyridazine rings offers sites for potential oxidation reactions.

  • Reduction: : Suitable conditions can reduce specific functional groups without compromising the entire structure.

  • Substitution: : The difluoro substituents on the benzene ring and the benzenesulfonamide group are susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Uses reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Often involves hydrogenation or the use of reducing agents like lithium aluminum hydride.

  • Substitution: : Utilizes nucleophiles or electrophiles under controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The products of these reactions vary depending on the reagents and conditions but typically result in modified derivatives that retain the core structure of the compound while introducing new functionalities.

Scientific Research Applications

2,5-Difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide has a range of applications across several fields:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules and materials.

  • Biology: : Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: : Investigated as a potential therapeutic agent due to its unique structure that may confer specific pharmacological properties.

  • Industry: : Applications in the development of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound's binding affinity and specificity, while the triazole and pyridazine rings facilitate its integration into biological pathways. This combination of features may influence various cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Compared to other fluorinated benzenesulfonamides and triazolopyridazines, 2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide stands out due to its specific arrangement of functional groups. Similar compounds include:

  • 2,5-Difluorobenzenesulfonamide

  • N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

  • 2,5-Difluoro-N-(2-((4-oxo-4H-quinazolin-3-yl)oxy)ethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

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